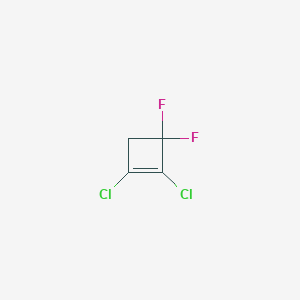
1,2-Dichloro-3,3-difluorocyclobutene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2-Dichloro-3,3-difluorocyclobutene, also known as this compound, is a useful research compound. Its molecular formula is C4H2Cl2F2 and its molecular weight is 158.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis
Fluorinated Building Blocks
1,2-Dichloro-3,3-difluorocyclobutene serves as a versatile building block in organic synthesis. Its difluorinated structure contributes to the stability and reactivity required for synthesizing complex molecules. The introduction of fluorine atoms often enhances the biological activity of compounds, making them valuable in drug development.
Synthesis of Difluorinated Compounds
Research has demonstrated that this compound can be utilized in the preparation of various difluorinated derivatives. For instance, it can react with nucleophiles to produce difluorinated alcohols and amines, which are important intermediates in pharmaceutical synthesis .
Agrochemical Applications
Insecticides and Herbicides
The compound has potential applications in the development of agrochemicals, particularly insecticides and herbicides. Its structure allows for the modification into bioactive compounds that exhibit insecticidal properties against pests such as the southern corn rootworm . The synthesis of novel insecticides from fluorinated precursors is an area of active research, as these compounds often show enhanced efficacy compared to their non-fluorinated counterparts.
Pharmaceutical Applications
Drug Development
In medicinal chemistry, fluorinated compounds are known for their ability to improve pharmacokinetic properties such as metabolic stability and bioavailability. This compound may be incorporated into drug candidates to enhance their therapeutic profiles. Case studies have shown that fluorine substitution can lead to increased potency and selectivity in targeted therapies .
Case Studies
Properties
CAS No. |
14851-11-7 |
|---|---|
Molecular Formula |
C4H2Cl2F2 |
Molecular Weight |
158.96 g/mol |
IUPAC Name |
1,2-dichloro-3,3-difluorocyclobutene |
InChI |
InChI=1S/C4H2Cl2F2/c5-2-1-4(7,8)3(2)6/h1H2 |
InChI Key |
YSJHRGHDXIZJIW-UHFFFAOYSA-N |
SMILES |
C1C(=C(C1(F)F)Cl)Cl |
Canonical SMILES |
C1C(=C(C1(F)F)Cl)Cl |
Synonyms |
Cyclobutene, 1,2-dichloro-3,3-difluoro- (8CI,9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















